
1-(4,4,4-Trifluorobutyl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a trifluorobutyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorobutyl group.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or modified trifluorobutyl derivatives.
Substitution: Formation of new compounds with different functional groups replacing the trifluorobutyl group.
科学的研究の応用
1-(4,4,4-Trifluorobutyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
4-methyl-1-(4,4,4-trifluorobutyl)piperidin-3-ol: Similar structure with a methyl group instead of a hydroxyl group.
N-{[1-(4,4,4-Trifluorobutyl)-3-piperidinyl]methyl}cyclopropanecarboxamide: Contains a cyclopropane carboxamide group instead of a hydroxyl group.
Uniqueness
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is unique due to the presence of both a trifluorobutyl group and a hydroxyl group, which confer distinct chemical and physical properties
特性
分子式 |
C9H16F3NO |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
1-(4,4,4-trifluorobutyl)piperidin-3-ol |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)4-2-6-13-5-1-3-8(14)7-13/h8,14H,1-7H2 |
InChIキー |
VJRRNGGLIQSBAX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



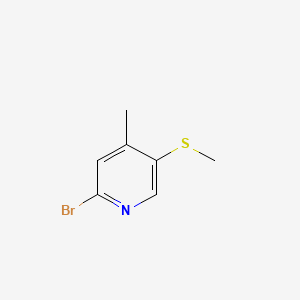
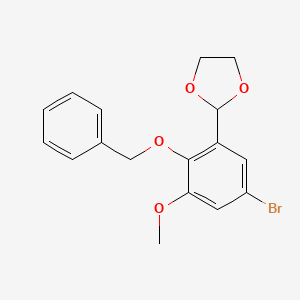
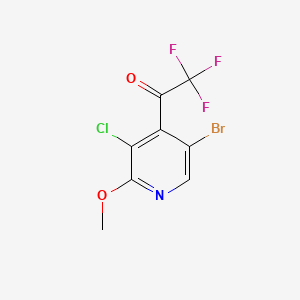

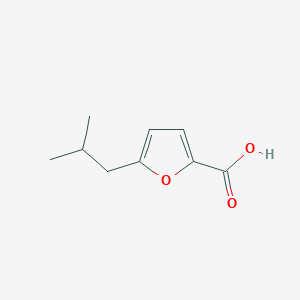



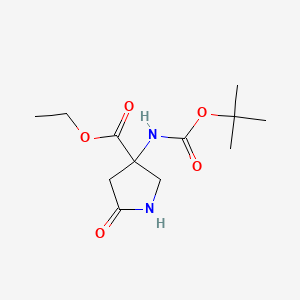


![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)

